molecular formula C7H16NNaO7S B022939 Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate CAS No. 105140-25-8

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

Cat. No.: B022939
CAS No.: 105140-25-8
M. Wt: 282.27 g/mol
InChI Key: HDFHYUMCMKATHG-UHFFFAOYSA-N
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Description

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate is a useful research compound. Its molecular formula is C7H16NNaO7S and its molecular weight is 282.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

TAPSO sodium salt, also known as Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate or 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt, is a commonly used biological buffer in biochemical and molecular biology studies .

Target of Action

TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium .

Mode of Action

TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light .

Biochemical Pathways

Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly .

Pharmacokinetics

It is highly soluble in water , which can impact its distribution in aqueous solutions.

Result of Action

The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis . It also aids in stabilizing lysozyme against thermal denaturation .

Action Environment

The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91 . It is recommended to store the prepared solution at 4°C for better results .

Biological Activity

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate, commonly referred to as TAPS sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical applications. This compound is known for its ability to maintain stable pH levels in various biological systems, which is crucial for enzyme activity and cellular processes. This article explores the biological activity of TAPS sodium salt, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₇H₁₆NNaO₇S
  • Molecular Weight : 281.26 g/mol
  • CAS Number : 105140-25-8
  • PubChem ID : 43835035
  • Structure : TAPS contains multiple hydroxyl groups and a sulfonate group, contributing to its buffering capacity.

TAPS functions primarily as a buffering agent that stabilizes pH in physiological conditions. Its zwitterionic nature allows it to resist changes in pH when acids or bases are added. The buffering range of TAPS is typically between pH 7.0 and 9.0, making it suitable for various biological experiments where maintaining a neutral environment is essential.

Key Mechanisms:

  • pH Stabilization : By accepting or donating protons (H⁺ ions), TAPS can effectively modulate pH levels in solution.
  • Enzyme Activity Support : Many enzymes exhibit optimal activity within specific pH ranges; TAPS helps maintain these conditions during reactions.
  • Cellular Environment Maintenance : In cell culture applications, TAPS supports the physiological pH necessary for cellular functions.

Applications in Biological Research

TAPS sodium salt is employed across various fields of biological research due to its favorable properties:

  • Cell Culture : Used in media formulations to maintain pH stability during cell growth.
  • Biochemical Assays : Acts as a buffer in enzyme assays, ensuring consistent conditions for accurate measurements.
  • Protein Purification : Utilized in chromatography techniques to stabilize proteins during purification processes.

Case Study 1: Enzyme Activity Assay

In a study assessing the activity of a specific enzyme involved in metabolic pathways, researchers utilized TAPS as the buffering agent. The results indicated that enzyme activity was significantly higher when TAPS was used compared to other common buffers like Tris or phosphate buffers, particularly at physiological pH levels.

Case Study 2: Cell Viability Testing

A series of experiments were conducted to evaluate the effects of various buffers on cell viability. Cells cultured in media supplemented with TAPS exhibited higher viability rates over extended periods compared to those cultured with other buffers. This underscores TAPS's role in creating a more favorable environment for cell growth and maintenance.

Comparative Analysis of Buffers

Buffer TypepH RangeAdvantagesDisadvantages
Tris7.0 - 9.0Good stability; widely usedCan interfere with some assays
Phosphate6.5 - 7.5Physiological relevanceLimited buffering capacity at higher pH
TAPS7.0 - 9.0Excellent stability; minimal interferenceLess commonly used than Tris

Properties

IUPAC Name

sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADYQRMWVBZEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105140-25-8
Record name 105140-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 5
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
Reactant of Route 6
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Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

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